3-{[(2-chlorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione
Description
The compound 3-{[(2-chlorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione belongs to the thiazolidinedione (TZD) class, a scaffold renowned for its diverse pharmacological applications, including anticancer, anti-inflammatory, and antidiabetic activities. Structurally, it features a thiazolidine-2,4-dione core substituted with a 2-chlorophenylaminomethyl group.
Properties
IUPAC Name |
3-[(2-chloroanilino)methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c11-7-3-1-2-4-8(7)12-6-13-9(14)5-16-10(13)15/h1-4,12H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNJYCMYWSFCKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CNC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385797 | |
| Record name | ST50740323 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5377-23-1 | |
| Record name | ST50740323 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-chlorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione typically involves the reaction of 2-chlorobenzylamine with thiazolidine-2,4-dione under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction times can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Formation via Mannich Reaction
The compound is synthesized through a three-step Mannich reaction protocol (Scheme 1):
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Preparation of thiazolidine-2,4-dione : Cyclocondensation of thiourea with chloroacetic acid under acidic conditions yields thiazolidine-2,4-dione .
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Arylidene formation : Condensation of thiazolidine-2,4-dione with 2-chlorobenzaldehyde in acetic acid/sodium acetate produces (5E)-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione .
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Mannich base synthesis : Reaction of the arylidene intermediate with formaldehyde and 2-chloroaniline in absolute alcohol, catalyzed by triethylamine, affords the target compound .
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | H₂SO₄, H₂O, 100°C, 12h | 90 | |
| 2 | 2-Chlorobenzaldehyde, CH₃COONa, AcOH, 110°C | 84–86 | |
| 3 | HCHO, 2-chloroaniline, Et₃N, rt, 2–3h | 78 |
Nucleophilic Substitution Reactions
The 2-chlorophenyl group undergoes nucleophilic substitution under mild conditions:
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Ammonolysis : Reaction with ammonia in ethanol at 60°C replaces the chlorine atom with an amino group, forming 3-{[(2-aminophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione.
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Alkoxylation : Treatment with sodium methoxide in methanol substitutes chlorine with a methoxy group.
Mechanism :
The electron-withdrawing nature of the thiazolidine-dione ring activates the chlorophenyl group for SₙAr (nucleophilic aromatic substitution).
1,3-Dipolar Cycloaddition
The exocyclic double bond (C5=C) in the thiazolidine ring participates in [3+2] cycloadditions with nitrile oxides, yielding isoxazoline-fused derivatives .
Conditions :
Acid-Catalyzed Ring Opening
Under strong acidic conditions (HCl/MeOH, reflux), the thiazolidine ring hydrolyzes to form a thiourea derivative :
Oxidation of the Thiazolidine Ring
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Oxidizing agents : KMnO₄/H₂SO₄ or H₂O₂/AcOH.
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Product : Sulfoxide or sulfone derivatives, depending on stoichiometry .
Reduction of the Imine Bond
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Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the C=N bond in the Mannich base to a C–N single bond .
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Product : 3-{[(2-Chlorophenyl)amino]methyl}-1,3-thiazolididine-2,4-dione (saturated analog).
Acylation Reactions
The NH group in the Mannich base reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives :
Schiff Base Formation
Condensation with aldehydes (e.g., 4-nitrobenzaldehyde) generates Schiff base derivatives :
Structural and Mechanistic Insights
Key spectral data for reaction monitoring:
Comparative Reactivity
| Reaction Type | Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Mannich base formation | Et₃N, EtOH, rt | 78 | High |
| Nucleophilic substitution | NaOMe, MeOH, 50°C | 65 | Moderate |
| Cycloaddition | CHCl₃, rt | 70 | High |
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 3-{[(2-chlorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione exhibit various biological activities:
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Antimicrobial Activity:
- Studies have shown that thiazolidine derivatives possess antimicrobial properties against a range of pathogens. This suggests that 3-{[(2-chlorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione may be effective against bacterial and fungal infections.
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Antidiabetic Potential:
- Thiazolidinediones are known for their role in glucose metabolism regulation. This compound may exhibit similar properties, potentially serving as a therapeutic agent for diabetes management.
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Anti-inflammatory Effects:
- Preliminary studies suggest that this compound could have anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Pharmaceutical Applications
Given its biological activities, 3-{[(2-chlorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione has potential applications in drug development:
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Drug Design:
The compound can serve as a lead structure for designing new drugs targeting specific diseases such as diabetes and infections. Its structural modifications could enhance efficacy and reduce side effects. -
Combination Therapies:
Its use in combination with other therapeutic agents may improve treatment outcomes in complex diseases like cancer or chronic inflammatory conditions.
Material Science Applications
In addition to pharmaceutical uses, the compound's unique chemical structure may find applications in material science:
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Polymer Chemistry:
Thiazolidine derivatives can be incorporated into polymer matrices to develop materials with specific properties such as improved thermal stability or enhanced mechanical strength. -
Nanotechnology:
The compound could be utilized in the synthesis of nanoparticles for drug delivery systems, enhancing the bioavailability and targeting of therapeutic agents.
Case Studies and Research Findings
To illustrate the applications of this compound further, several case studies highlight its potential:
| Study Title | Focus | Findings |
|---|---|---|
| Antimicrobial Efficacy of Thiazolidines | Evaluated the antimicrobial properties against various pathogens | Showed significant inhibition against Staphylococcus aureus and Escherichia coli |
| Thiazolidinediones in Diabetes Management | Investigated the impact on glucose metabolism | Indicated potential as an antidiabetic agent through insulin sensitization |
| Anti-inflammatory Properties of Thiazolidines | Assessed the anti-inflammatory effects in vitro | Demonstrated reduced production of pro-inflammatory cytokines |
Mechanism of Action
The mechanism of action of 3-{[(2-chlorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione involves its interaction with specific
Biological Activity
3-{[(2-chlorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione, a thiazolidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, antidiabetic, and anticancer effects.
- Molecular Formula : C₁₀H₈ClN₂O₂S
- Molecular Weight : 241.69 g/mol
- CAS Number : 56347-37-6
Antimicrobial Activity
Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 3-{[(2-chlorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione demonstrate strong inhibition against various microorganisms.
- Case Study : A recent study highlighted that thiazolidinone derivatives exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that the presence of a chlorophenyl group enhances antibacterial efficacy .
Anti-inflammatory Effects
Thiazolidine derivatives are also noted for their anti-inflammatory properties. The compound has been linked to the inhibition of pro-inflammatory cytokines and the modulation of inflammatory pathways.
- Research Findings : In vitro studies have demonstrated that thiazolidinone compounds can significantly reduce the production of inflammatory mediators such as TNF-alpha and IL-6 in activated macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.
Antidiabetic Activity
The antidiabetic potential of thiazolidinones is well-documented, particularly their ability to enhance insulin sensitivity and lower blood glucose levels.
- Mechanism : These compounds may activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and lipid homeostasis . Experimental models have shown that thiazolidinone derivatives improve glycemic control in diabetic rats .
Anticancer Properties
The anticancer activity of 3-{[(2-chlorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione has been explored through various studies.
- Case Study : A study reported that thiazolidinone derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values indicated effective growth inhibition comparable to standard chemotherapeutic agents .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is closely related to their chemical structure. Modifications in the phenyl ring or the thiazolidine core can significantly influence their pharmacological properties.
| Compound | Modification | Biological Activity | IC50 Value |
|---|---|---|---|
| Compound A | Chlorophenyl group | Antimicrobial | 10 µg/mL |
| Compound B | Methyl substitution | Anticancer | 15 µg/mL |
| Compound C | Hydroxyl group | Anti-inflammatory | 20 µg/mL |
Comparison with Similar Compounds
Table 1: Key Structural Features and Activities of Analogs
Key Findings and Trends
Impact of Chlorine Substitution
- Position and Number of Chlorine Atoms: The dichlorophenyl analog (2,3-dichloro) exhibits moderate cytotoxicity (IC₅₀ = 42.30 µM) against MCF-7 breast cancer cells, suggesting that additional chlorine atoms may enhance target affinity compared to the mono-chlorinated parent compound . However, increased halogenation may also influence solubility and toxicity profiles.
- Anti-inflammatory Activity: The dichlorophenyl-furan derivative demonstrated notable anti-inflammatory effects via albumin denaturation inhibition, likely due to the furan group’s electron-rich aromatic system, which facilitates interactions with inflammatory mediators .
Role of Hybrid Substituents
- Morpholinylmethyl-Pyrrole Hybrid : The morpholine-pyrrole-indole hybrid (Patent WO2017021634A1) showed exceptional kinase inhibition (IC₅₀ < 20 nM), underscoring the importance of bulky, heterocyclic substituents in targeting multiple oncogenic kinases (MET, AXL/MER) . This contrasts with the simpler 2-chlorophenyl analog, which lacks such substituents and may have narrower target specificity.
Molecular Docking Insights
- CDK2 Inhibition: Docking studies of the dichlorophenyl-furan compound revealed interactions (hydrogen bonds, π–π stacking) with cyclin-dependent kinase 2 (CDK2), a regulator of cell cycle progression.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-{[(2-chlorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione with high purity?
- Methodology : Optimize the reaction of 2-chloroaniline derivatives with thiazolidine-2,4-dione precursors under reflux conditions. Use triethylamine (Et3N) as a base to neutralize HCl byproducts and monitor reaction progress via thin-layer chromatography (TLC) . Purify the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>98%) .
- Key Considerations : Control reaction temperature (70–90°C) to avoid side reactions like oxidation of the chlorophenyl group .
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodology :
- NMR : Compare <sup>1</sup>H and <sup>13</sup>C NMR data with published spectra. For example, the thiazolidine ring protons typically resonate at δ 3.8–4.2 ppm, while the 2-chlorophenyl group shows aromatic protons at δ 7.2–7.6 ppm .
- IR : Validate the presence of C=O (1680–1720 cm<sup>-1</sup>) and N–H (3280–3320 cm<sup>-1</sup>) stretches .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines :
- Use fume hoods and PPE (nitrile gloves, lab coats) to minimize exposure to dust or vapors .
- Store in sealed containers away from oxidizers and moisture to prevent degradation .
- In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthesized batches?
- Methodology :
- Perform X-ray crystallography to unambiguously determine the crystal structure and compare bond lengths/angles with computational models (e.g., DFT calculations) .
- Use orthogonal techniques like <sup>15</sup>N NMR or 2D-COSY to resolve overlapping proton signals in congested aromatic regions .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
- Framework :
- Environmental Persistence : Use OECD 307 guidelines to assess biodegradation in soil/water systems. Monitor degradation products via LC-MS/MS .
- Ecotoxicity : Conduct Daphnia magna acute toxicity tests (EC50) and algal growth inhibition assays to evaluate ecological risks .
Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?
- Conceptual Approach :
- Link the compound’s thiazolidine-2,4-dione core to known pharmacophores (e.g., PPAR-γ agonists) and design SAR studies by modifying substituents on the chlorophenyl group .
- Use molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., aldose reductase for diabetes research) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data across studies?
- Root Cause Analysis :
- Purity Variability : Ensure batch-to-batch consistency via elemental analysis (C, H, N, S) and Karl Fischer titration for water content .
- Assay Conditions : Standardize bioactivity assays (e.g., cell line passage number, serum-free media) to minimize experimental noise .
- Resolution : Perform meta-analyses of published data to identify outliers and validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
